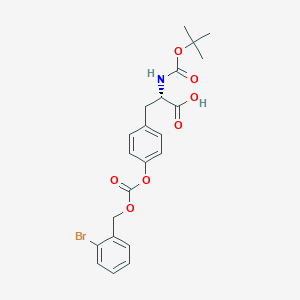

Boc-Tyr(2-Br-Z)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWMYJQSTUVRHR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885901 | |

| Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47689-67-8 | |

| Record name | O-[[(2-Bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47689-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, O-[[(2-bromophenyl)methoxy]carbonyl]-N-[(1,1-dimethylethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-Tyrosine(2-BromoCbz) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-Tyr(2-Br-Z)-OH for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(2-Br-Z)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of complex peptides for therapeutic and research applications.

Core Physical and Chemical Properties

This compound is a white to off-white powder. Its chemical structure incorporates the temporary Boc protecting group on the α-amino group and the 2-bromobenzyloxycarbonyl (2-Br-Z) group for the semi-permanent protection of the tyrosine side chain's hydroxyl group. This strategic protection is essential for directing peptide bond formation and preventing unwanted side reactions during synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₄BrNO₇ | [1] |

| Molecular Weight | 494.35 g/mol | |

| CAS Number | 47689-67-8 | [1] |

| Appearance | White to off-white powder | |

| Melting Point | ~120 °C | |

| Optical Rotation | [α]D²⁰ = 8 ± 2° (c=1 in MeOH) | |

| Purity | ≥ 99% (HPLC) | |

| Storage | 0 - 8 °C |

Strategic Application in Peptide Synthesis

This compound is a key reagent in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the α-amino group and is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The 2-Br-Z group, on the other hand, offers more robust, semi-permanent protection of the tyrosine side chain. This orthogonality is crucial for the stepwise assembly of the peptide chain. The 2-Br-Z group is stable to the acidic conditions used for Boc deprotection but can be cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.

The incorporation of this compound into peptide sequences is instrumental in various research areas, including:

-

Drug Development: Its use allows for the precise synthesis of peptide-based therapeutics with enhanced efficacy and specificity.

-

Neuroscience Research: It aids in the creation of peptides that can be used to study neurotransmitter activity and the role of tyrosine derivatives in brain function.

-

Bioconjugation: This compound is valuable in processes that link biomolecules to therapeutic agents or imaging probes.

Experimental Protocols

Synthesis of this compound: A Representative Two-Step Approach

The synthesis of this compound can be conceptualized as a two-part process: first, the protection of the α-amino group of L-tyrosine with a Boc group, followed by the protection of the phenolic hydroxyl group with the 2-bromobenzyl (2-Br-Z) group.

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

-

Dissolution: Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.

-

Alkalinization: Add a base, for example, sodium hydroxide or potassium hydroxide, to create an alkaline environment.

-

Boc Protection: Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while maintaining the alkaline pH. Allow the reaction to proceed at room temperature with stirring.

-

Work-up and Extraction: After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities. Acidify the aqueous layer to a pH of approximately 3 using a dilute acid such as hydrochloric acid.

-

Isolation: Extract the product, Boc-Tyr-OH, using an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Part 2: Synthesis of this compound

-

Dissolution: Dissolve the synthesized Boc-Tyr-OH in a suitable solvent, such as methanol.

-

Deprotonation: Add a base, for instance, sodium methoxide solution, to deprotonate the phenolic hydroxyl group.

-

Alkylation: Add 2-bromobenzyl bromide to the reaction mixture.

-

Reaction: Heat the reaction mixture (e.g., to 40°C) and stir for several hours.

-

Monitoring and Isolation: Monitor the reaction progress using a technique like high-performance liquid chromatography (HPLC). Upon completion, the desired product, this compound, can be isolated and purified.

Purification and Characterization

Purification:

-

Column Chromatography: The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the desired product from any unreacted starting materials or byproducts.

-

Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent pair, such as ethyl acetate and hexane.

Characterization:

-

High-Performance Liquid Chromatography (HPLC): An analytical reversed-phase HPLC method can be developed to assess the purity of the final compound. A typical system might involve a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of this compound. The spectra would show characteristic signals for the protons and carbons of the Boc group, the tyrosine backbone, and the 2-bromobenzyl group.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected mass-to-charge ratio ([M+H]⁺) would be approximately 495.1.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and its application in solid-phase peptide synthesis.

Caption: A simplified workflow for the two-step synthesis of this compound.

Caption: A diagram illustrating the key steps in a single cycle of Boc-SPPS.

This technical guide serves as a foundational resource for researchers and professionals engaged in peptide synthesis and drug discovery. The strategic use of this compound enables the creation of complex and novel peptide structures with significant potential in various scientific disciplines.

References

An In-depth Technical Guide to Boc-Tyr(2-Br-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-tert-Butoxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly abbreviated as Boc-Tyr(2-Br-Z)-OH. It is a critical amino acid derivative used in solid-phase peptide synthesis (SPPS) for the introduction of tyrosine residues. This guide covers its chemical structure, physicochemical properties, and detailed protocols for its synthesis and application in peptide chain elongation.

Chemical Structure and Properties

This compound is an L-tyrosine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl side chain is protected by a 2-bromobenzyloxycarbonyl (2-Br-Z) group. The Boc group provides temporary protection and is removed at each cycle of peptide synthesis, while the 2-Br-Z group offers more robust, semi-permanent protection for the side chain, which is removed during the final cleavage step.

The key advantage of the 2-Br-Z group over simpler protecting groups like benzyl (Bzl) is its enhanced stability to the moderately acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) used for Boc group removal.[1] This prevents premature deprotection of the tyrosine side chain, which can lead to undesired side reactions and impurities, especially during the synthesis of long peptides.[2]

Caption: Chemical structure of this compound.

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₂₄BrNO₇ | [3][4] |

| Molecular Weight | 494.33 g/mol | [3][5] |

| CAS Number | 47689-67-8 | [3][4][5] |

| Appearance | White to off-white powder | |

| Melting Point | 112-115 °C | |

| Optical Rotation (α 25/D) | +6.5 to +9.5 ° (c=1 in methanol) | |

| Purity (TLC) | ≥98% | |

| Solubility | Clearly soluble in dimethylformamide (DMF) | |

| Synonyms | N-α-t.-Boc-O-2-bromobenzyloxycarbonyl-L-tyrosine, this compound |

Experimental Protocols

This section details representative experimental methodologies for the synthesis of this compound and its subsequent use in Boc solid-phase peptide synthesis.

The synthesis is typically a two-step process involving the protection of the α-amino group followed by the protection of the side-chain hydroxyl group.

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH) This procedure is based on the standard method for Boc protection of amino acids.[6]

-

Dissolution: Dissolve L-tyrosine (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

-

Basification: Cool the solution to 0°C and add a base such as potassium carbonate (K₂CO₃, 3 equivalents) dissolved in water.[3]

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in dioxane dropwise to the cooled reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Add water to the reaction mixture and wash with an organic solvent like petroleum ether to remove unreacted (Boc)₂O.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a saturated solution of potassium bisulfate (KHSO₄).[3] Extract the product, Boc-Tyr-OH, into ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-Tyr-OH, which can be used in the next step without further purification.

Part 2: Synthesis of this compound This procedure involves the acylation of the phenolic hydroxyl group.

-

Dissolution: Dissolve the Boc-Tyr-OH (1 equivalent) from the previous step in a suitable solvent such as dimethylformamide (DMF).

-

Basification: Add a base such as sodium bicarbonate (NaHCO₃, 1-1.2 equivalents) to the solution to deprotonate the phenolic hydroxyl group.

-

Acylation: Add 2-bromobenzyl chloroformate (1 equivalent) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for several hours or overnight until the reaction is complete (monitor by TLC or HPLC).

-

Work-up: Quench the reaction with water and acidify to pH 2-3 with dilute HCl.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The following is a standard protocol for one cycle of Boc solid-phase peptide synthesis to couple this compound to a growing peptide chain on an acid-stable resin like Phenylacetamidomethyl (PAM) resin.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the solvent.

-

Nα-Boc Deprotection:

-

Washing: Wash the peptide-resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual TFA and salts.[8][9]

-

Neutralization:

-

Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes to neutralize the N-terminal ammonium trifluoroacetate salt. Drain the solution.

-

Repeat the neutralization step for another 2 minutes.[9]

-

-

Washing: Wash the peptide-resin with DCM (3x) followed by DMF (3x) to remove excess DIEA and prepare for the coupling step.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) by dissolving it with a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to begin the activation.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. Monitor coupling completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Caption: Workflow for one coupling cycle in Boc-SPPS.

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the 2-Br-Z group) are removed simultaneously. This requires strong acidic conditions.

-

Resin Preparation: Thoroughly wash the final peptide-resin with DCM and methanol and dry it under high vacuum for at least 4 hours.

-

Cleavage Cocktail: The 2-Br-Z group is labile to strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][10] A typical "high HF" cleavage cocktail is prepared.

-

Reagents: Anhydrous HF, a scavenger like p-cresol or anisole (to trap carbocations), and potentially a thiol scavenger like ethanedithiol if sensitive residues are present. A common ratio is HF:p-cresol (9:1 v/v).[10]

-

-

Cleavage Reaction:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Cool the reaction vessel to 0°C.

-

Carefully condense the anhydrous HF into the vessel containing the resin and scavenger.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas.

-

Peptide Precipitation:

-

Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavenger and other organic-soluble impurities.

-

Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

-

Filter to remove the resin beads.

-

-

Isolation: Precipitate the crude peptide from the filtrate by adding a large volume of cold diethyl ether. Collect the peptide pellet by centrifugation.

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

A Technical Guide to Boc-Tyr(2-Br-Z)-OH: Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(2-Br-Z)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document details its chemical and physical properties, provides a detailed experimental protocol for its use in peptide synthesis, and outlines the logical workflow for its application.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 47689-67-8[1][2] |

| Molecular Formula | C₂₂H₂₄BrNO₇[1] |

| Molecular Weight | 494.33 g/mol [2] |

| Synonyms | N-α-t.-Boc-O-2-bromobenzyloxycarbonyl-L-tyrosine[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Melting Point | 112-115 °C |

| Optical Rotation (α 25/D) | +6.5 to +9.5 ° (c=1 in methanol) |

| Purity (TLC) | ≥ 98% |

| Solubility | Clearly soluble in 1 mmole in 2 ml DMF |

| Storage Temperature | 15-25°C |

Role in Peptide Synthesis

This compound is a standard building block for the introduction of tyrosine residues in Boc solid-phase peptide synthesis (SPPS). The key feature of this derivative is the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group on the phenolic hydroxyl side chain of tyrosine. This protecting group is stable to the moderately acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), used for the repetitive cleavage of the N-α-Boc group during peptide chain elongation. This stability is crucial for preventing unwanted side reactions at the tyrosine side chain.

The 2-Br-Z group is a "permanent" protecting group in the context of the Boc strategy and is typically removed during the final step of the synthesis when the peptide is cleaved from the solid support. This is achieved using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Experimental Protocols

The following section details a generalized experimental protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Materials and Reagents

-

This compound

-

Appropriate solid support (e.g., Merrifield resin, PAM resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Cleavage cocktail (e.g., anhydrous HF with scavengers like anisole)

-

Diethyl ether, cold

Workflow for a Single Coupling Cycle

The following diagram illustrates the key steps in a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Detailed Protocol Steps:

-

Resin Swelling: The peptide-resin is swelled in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 50% TFA in DCM. This is typically a two-step process: a brief treatment of 1-2 minutes followed by a longer treatment of 20-30 minutes.

-

Washing: The resin is washed multiple times with DCM, isopropanol (IPA), and then DCM again to remove residual TFA and the cleaved Boc group.

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a solution of 10% DIEA in DCM. This step is repeated, followed by washing with DCM.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is pre-activated. For example, using HBTU, it is dissolved in DMF with HBTU (equimolar to the amino acid) and DIEA (2 equivalents).

-

This activated amino acid solution is then added to the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result indicates the absence of free primary amines and a complete coupling.

-

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

The resin is now ready for the deprotection step of the next amino acid in the sequence.

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the 2-Br-Z group from the tyrosine residue, are removed.

-

Preparation: The final peptide-resin is washed and dried under vacuum.

-

Cleavage Reaction: The resin is treated with a strong acid cocktail, such as anhydrous HF, typically at 0°C for 1-2 hours. Scavengers like anisole are included in the cocktail to prevent side reactions with sensitive amino acid residues.

-

Peptide Precipitation: The cleavage mixture is evaporated, and the crude peptide is precipitated by adding cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation or filtration, washed with cold diethyl ether, and then dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways

Currently, there is a lack of specific information in the public domain linking peptides synthesized using this compound to defined signaling pathways. The use of this building block is primarily a chemical strategy to achieve the synthesis of a target peptide. The biological activity and the signaling pathways that the final peptide may modulate are dependent on the overall amino acid sequence of that peptide, not on the specific protecting group used during its synthesis. Researchers would typically design a peptide sequence to interact with a specific biological target, and the choice of this compound is a means to obtain that sequence.

For drug development professionals, once a novel peptide containing tyrosine is synthesized using this method and purified, its biological activity would be assessed through various in vitro and in vivo assays to determine its target and mechanism of action, which would then elucidate its role in specific signaling pathways.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Boc-Tyr(2-Br-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of N-α-Boc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(2-Br-Z)-OH. This protected amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of tyrosine residues where side-chain protection is crucial to prevent unwanted reactions. This document outlines the synthetic pathway, detailed experimental protocols, purification strategies, and relevant quantitative data to support researchers in the successful preparation of this compound.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the commercially available amino acid L-tyrosine. The overall strategy involves two key protection steps:

-

N-α-Boc Protection: The amino group of L-tyrosine is first protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis to prevent the amino group from participating in undesired side reactions.

-

O-(2-Br-Z) Protection: The phenolic hydroxyl group of the tyrosine side chain is subsequently protected with a 2-bromobenzyloxycarbonyl (2-Br-Z) group. This protecting group is stable under the conditions required for Boc deprotection during SPPS and can be removed under specific conditions, such as catalytic hydrogenation or strong acid treatment.

The synthesis of the key reagent for the second step, 2-bromobenzyl chloroformate, is also a critical part of the overall process.

Experimental Protocols

This section provides detailed experimental procedures for each major step in the synthesis of this compound.

Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

The protection of the amino group of L-tyrosine is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)[1]

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated potassium hydrogen sulfate (KHSO₄) solution or 1 M HCl[1]

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask, dissolve potassium carbonate (K₂CO₃) in a 1:1 mixture of water and dioxane. Cool the solution to 0°C.[1]

-

To the cooled solution, add L-tyrosine and a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.[1]

-

Stir the reaction mixture at room temperature overnight.[1]

-

After the reaction is complete, add water and then acidify the mixture to a pH of approximately 4 with a saturated solution of KHSO₄.[1]

-

Extract the product with ethyl acetate (3 x 100 mL).[1]

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent on a rotary evaporator. The resulting product is typically a yellow oil or white foam and can be used in the next step without further purification.[1][2]

Synthesis of 2-Bromobenzyl Chloroformate (2-Br-Z-Cl)

This reagent is not always commercially available and may need to be synthesized. A common method involves the reaction of 2-bromobenzyl alcohol with phosgene or a phosgene equivalent like triphosgene.

2.2.1. Synthesis of 2-Bromobenzyl Alcohol

Materials:

-

2-Bromobenzoic acid

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Tetrahydrofuran (THF)

-

Hexane

Procedure:

-

In a three-necked flask, charge sodium borohydride and THF.

-

Cool the mixture to 0-5°C and add boron trifluoride diethyl etherate.

-

After stirring, add a solution of 2-bromobenzoic acid in THF dropwise, maintaining the temperature between 0-10°C.

-

Once the addition is complete, stir the reaction mixture for several hours at room temperature.

-

Hydrolyze the reaction mixture and recrystallize the product from hexane to obtain 2-bromobenzyl alcohol as crystals.

2.2.2. Synthesis of 2-Bromobenzyl Chloroformate

Materials:

-

2-Bromobenzyl alcohol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Pyridine or a catalytic amount of dimethylformamide (DMF)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

-

In a flask under an inert atmosphere, dissolve triphosgene in an anhydrous solvent.

-

Cool the solution to 0°C.

-

Slowly add a solution of 2-bromobenzyl alcohol and pyridine (or a catalytic amount of DMF) in the same solvent.

-

Stir the reaction mixture at 0°C for several hours.

-

The resulting solution of 2-bromobenzyl chloroformate is often used directly in the next step without isolation.

Synthesis of this compound

This is the final protection step to yield the target compound.

Materials:

-

Boc-Tyr-OH

-

2-Bromobenzyl chloroformate solution

-

Base (e.g., sodium bicarbonate (NaHCO₃), triethylamine (TEA), or sodium methoxide)[3]

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-Tyr-OH in a suitable solvent system, such as a mixture of dioxane and water or DMF.[1]

-

Add a base, such as sodium bicarbonate, and stir the mixture.[1]

-

Slowly add the previously prepared solution of 2-bromobenzyl chloroformate.

-

Stir the reaction mixture at room temperature or with gentle heating overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add water to quench the reaction.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Purification of this compound

Proper purification is essential to obtain a high-purity product suitable for peptide synthesis. The most common methods are extraction, crystallization, and column chromatography.

Purification by Extraction and Precipitation

This is often the initial work-up and purification step.

Procedure:

-

After the reaction, quench the mixture with water.

-

Perform an initial extraction with a non-polar organic solvent to remove non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl or saturated KHSO₄ solution) to precipitate the product.[3]

-

Collect the precipitated solid by filtration.[3]

-

Wash the solid with cold water to remove any remaining inorganic salts.[3]

-

Dry the purified product under a vacuum.[3]

Purification by Crystallization

Crystallization is an effective method for achieving high purity.

Solvent Systems:

-

Good solvents: Ethyl acetate, Dichloromethane, Methanol[3]

-

Anti-solvents: Hexane, Heptane, Petroleum ether[3]

General Procedure:

-

Dissolve the crude product in a minimal amount of a warm "good solvent" (e.g., ethyl acetate).[3]

-

Slowly add an "anti-solvent" (e.g., hexane) until the solution becomes cloudy.[3]

-

Allow the solution to cool slowly to room temperature and then to 0-4°C to promote crystal formation.[3]

-

Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[3]

Purification by Column Chromatography

For challenging separations or to achieve very high purity, silica gel column chromatography can be employed.

Procedure:

-

Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

-

Load the sample onto the column.

-

Elute the column with an appropriate mobile phase, often a gradient of ethyl acetate in hexane. The optimal eluent system should be determined by TLC analysis.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Quantitative Data

The following tables summarize key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | White powder | >300 (decomposes) |

| Boc-Tyr-OH | C₁₄H₁₉NO₅ | 281.30 | White to off-white solid | 133-135 |

| 2-Bromobenzyl alcohol | C₇H₇BrO | 187.03 | White to beige crystalline powder | 78-80 |

| This compound | C₂₂H₂₄BrNO₇ | 494.33 | White to off-white powder | 112-115 |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Typical Yield | Purity Assessment |

| Boc Protection of L-Tyrosine | L-Tyrosine, (Boc)₂O, K₂CO₃ | Dioxane/Water | >90% | TLC, ¹H NMR |

| O-Protection of Boc-Tyr-OH | Boc-Tyr-OH, 2-Br-Z-Cl, NaHCO₃ | Dioxane/Water or DMF | 70-85% | TLC, HPLC, ¹H NMR |

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows for this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Side-Chain Protection of Tyrosine with a 2-Bromo-Benzyloxycarbonyl Group (Boc-Tyr(2-Br-Z)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-(2-bromo-benzyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(2-Br-Z)-OH. This specialized amino acid derivative is a critical component in Boc-strategy Solid-Phase Peptide Synthesis (SPPS), offering enhanced side-chain protection for the synthesis of complex peptides. This document details the mechanism of protection, its relative stability, and detailed experimental protocols for its synthesis and application.

Introduction: The Rationale for Enhanced Tyrosine Side-Chain Protection

In Boc-based solid-phase peptide synthesis, the α-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA). Consequently, the permanent protecting groups used for reactive amino acid side chains must be stable to these repeated TFA treatments.

The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions, such as O-acylation, during peptide synthesis. While the benzyl (Bzl) ether is a common protecting group for this purpose, it exhibits partial lability in TFA. This can lead to premature deprotection and subsequent side reactions, including alkylation of the tyrosine ring by the released benzyl cation. To overcome this limitation, benzyl groups featuring electron-withdrawing substituents have been developed. The 2-bromo-benzyloxycarbonyl (2-Br-Z) group is one such modification, where the bromine atom inductively withdraws electron density from the benzyl system, thereby increasing the stability of the protecting group to acid-catalyzed cleavage.

Mechanism of Side-Chain Protection

The synthesis of this compound involves a two-step process: first, the protection of the α-amino group of L-tyrosine with the Boc group, followed by the protection of the phenolic hydroxyl group with the 2-Br-Z group. The key step, the O-alkylation of the tyrosine side chain, proceeds via a nucleophilic substitution reaction.

Step 1: Deprotonation of the Phenolic Hydroxyl Group

In the presence of a suitable base, the weakly acidic phenolic hydroxyl group of Boc-L-tyrosine is deprotonated to form a more nucleophilic phenoxide ion.

Step 2: Nucleophilic Attack

The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide) or a similar activated species like 2-bromobenzyl chloroformate. This results in the formation of the protected carbonate ester linkage on the tyrosine side chain.

Caption: Mechanism of 2-Br-Z Side-Chain Protection.

Quantitative Data: Stability of Tyrosine Side-Chain Protecting Groups

| Protecting Group | Structure | Relative Acid Stability (to TFA) | Cleavage Conditions | Key Considerations |

| Benzyl (Bzl) | -CH₂-Ph | Moderate | Strong Acid (HF) | Partially labile to TFA, which can lead to side reactions in long syntheses. |

| 2-Bromo-Z (2-Br-Z) | -C(O)O-CH₂-Ph(2-Br) | High | Strong Acid (HF) | Significantly more stable to TFA than Bzl, providing cleaner synthesis of longer peptides in Boc-SPPS.[1] |

| 2,6-Dichloro-Bzl (2,6-Cl₂Bzl) | -CH₂-Ph(2,6-Cl₂) | Very High | Strong Acid (HF) | The two electron-withdrawing chlorine atoms provide even greater stability to TFA compared to Bzl. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar protected amino acids, such as Boc-Tyr(Bzl)-OH.

Materials:

-

N-α-Boc-L-tyrosine (Boc-Tyr-OH)

-

2-Bromobenzyl chloroformate

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium hydroxide)

-

Solvent: Dioxane/water mixture or similar

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve N-α-Boc-L-tyrosine in an aqueous solution of sodium bicarbonate. The solution should be cooled in an ice bath.

-

Addition of Protecting Group Reagent: Slowly add 2-bromobenzyl chloroformate to the stirred solution. Maintain the temperature at 0-5 °C.

-

Reaction: Allow the reaction to stir in the ice bath for several hours and then warm to room temperature overnight. The pH of the solution should be monitored and maintained in the basic range (pH 8-9) by the addition of base as needed.

-

Work-up:

-

Once the reaction is complete (monitored by TLC or HPLC), perform an initial wash with a non-polar organic solvent like ether to remove any excess unreacted 2-bromobenzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Use of this compound in Solid-Phase Peptide Synthesis

The following protocol describes a single coupling cycle for the incorporation of this compound into a peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Deprotection solution: 50% TFA in Dichloromethane (DCM)

-

Neutralization solution: 10% DIEA in DCM

-

Solvents: DCM, N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the deprotection solution (50% TFA in DCM) and agitate for 1-2 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and agitate for 20-30 minutes.

-

Drain and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with the neutralization solution (10% DIEA in DCM) for 2 x 2 minutes.

-

Wash the resin thoroughly with DCM followed by DMF.

-

-

Coupling:

-

In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

-

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM. The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection of the 2-Br-Z Group

The final step involves the simultaneous cleavage of the peptide from the resin and the removal of the 2-Br-Z side-chain protecting group using strong acid, typically anhydrous hydrogen fluoride (HF).

Warning: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

Materials:

-

Peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol, or a scavenger cocktail)

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add the appropriate scavengers (e.g., anisole) to trap the carbocations generated during cleavage.

-

HF Condensation: Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense a measured amount of anhydrous HF into the vessel.

-

Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours. The exact time and temperature may vary depending on the peptide sequence.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Peptide Precipitation and Washing:

-

Suspend the remaining resin and peptide mixture in cold diethyl ether to precipitate the peptide.

-

Filter the mixture and wash the precipitate thoroughly with cold diethyl ether to remove the scavengers and cleavage byproducts.

-

-

Extraction and Lyophilization:

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

-

Filter to remove the resin.

-

Lyophilize the aqueous solution to obtain the crude peptide powder, which can then be purified by reverse-phase HPLC.

-

Workflow and Logic Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Workflow for the incorporation of this compound in SPPS.

Conclusion

This compound is a valuable derivative for Boc-based solid-phase peptide synthesis, providing enhanced stability of the tyrosine side-chain protection against premature cleavage by TFA. This increased stability minimizes the formation of side products, leading to higher purity of the crude peptide, especially in the synthesis of longer and more complex sequences. The protocols outlined in this guide provide a framework for the synthesis and successful incorporation of this important building block in peptide chemistry. Careful execution of these methods, particularly the final hazardous HF cleavage step, is paramount for achieving high-quality results.

References

Spectroscopic and Methodological Profile of Boc-Tyr(2-Br-Z)-OH: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of N-α-(tert-Butoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly known as Boc-Tyr(2-Br-Z)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), where the purity and structural integrity of the starting materials are paramount for the successful synthesis of target peptides. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Spectroscopic Data

The definitive identification and purity assessment of this compound are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive public data for this specific molecule is scarce, the following tables present the expected spectroscopic data based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound in solution. The following tables summarize the anticipated chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (2-Br-Z & Tyrosine) | 7.6 - 6.9 | m | 8H |

| -NH (Amide) | ~5.1 | d | 1H |

| -CH (α-proton) | ~4.6 | m | 1H |

| -CH₂- (Benzyl) | 5.2 | s | 2H |

| -CH₂- (β-protons) | 3.2 - 2.9 | m | 2H |

| -C(CH₃)₃ (Boc) | 1.4 | s | 9H |

Note: Chemical shifts are predictive and can vary based on the solvent and concentration used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | ~174 |

| C=O (Urethane, Boc) | ~155 |

| C=O (Carbonate, Z) | ~153 |

| Aromatic (C) | 150 - 120 |

| C (α-carbon) | ~80 |

| C (Boc quaternary) | ~70 |

| CH₂ (Benzyl) | ~55 |

| CH₂ (β-carbon) | ~37 |

| CH₃ (Boc) | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 | O-H stretch | Carboxylic acid, broad |

| ~3300 | N-H stretch | Amide |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| ~1760 | C=O stretch | Carbonate (Z-group) |

| ~1720 | C=O stretch | Carboxylic acid & Urethane |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1240 | C-O stretch | Carbonate |

| ~1160 | C-O stretch | Boc group |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. For this compound, the expected molecular weight is 494.33 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₂₄BrNO₇ |

| Molecular Weight | 494.33 |

| Predicted [M+H]⁺ (m/z) | 495.08 |

| Predicted [M+Na]⁺ (m/z) | 517.06 |

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent upon meticulous experimental procedures. The following are representative protocols for the acquisition of NMR, IR, and MS data for this compound.

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Mix the sample and KBr thoroughly by grinding to a fine, homogeneous powder.

-

Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent pellet.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Mass Spectrometry (LC-MS) Data Acquisition

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to 1-10 µg/mL with the initial mobile phase.

-

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 50 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS1 Scan Range: m/z 100-1000 to detect the precursor ion.

-

MS/MS Analysis: Data-dependent acquisition (DDA) to select precursor ions for fragmentation.

-

Fragmentation Method: Collision-Induced Dissociation (CID).

-

Workflow Visualization

This compound is a standard building block for the introduction of tyrosine residues in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the logical workflow of incorporating this amino acid derivative into a growing peptide chain.

Caption: Workflow for the incorporation of this compound in SPPS.

References

Navigating the Solubility of Boc-Tyr(2-Br-Z)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-tert-Butoxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly known as Boc-Tyr(2-Br-Z)-OH. As a crucial building block in solid-phase peptide synthesis (SPPS), understanding its solubility in various organic solvents is paramount for optimizing coupling efficiency, ensuring reaction completion, and ultimately, the successful synthesis of target peptides. This document outlines the available solubility data, presents a detailed experimental protocol for determining solubility, and illustrates the compound's role in the SPPS workflow.

Core Concepts in Solubility for Peptide Synthesis

The solubility of protected amino acids is a critical parameter in SPPS. Poor solubility can lead to several challenges, including:

-

Incomplete dissolution: This results in inaccurate concentration of the activated amino acid, leading to lower coupling yields.

-

Precipitation: The amino acid may precipitate out of solution upon addition of activating reagents or during the coupling reaction itself.

-

Clogging of fluidic pathways: In automated peptide synthesizers, undissolved material can block tubing and valves, causing instrument failure.

The choice of solvent is therefore a key consideration. N,N-Dimethylformamide (DMF) is the most common solvent used in Boc-SPPS due to its excellent solvating properties for both the resin and the protected amino acids, as well as its ability to swell the polystyrene resin support. However, for challenging sequences or amino acids with poor solubility in DMF, other solvents or co-solvent systems may be necessary.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, information from chemical suppliers provides a key data point for its solubility in DMF. This, combined with general knowledge of the solubility of other Boc-protected amino acids, allows for a qualitative assessment in other common solvents.

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (at ambient temperature) | Citation |

| N,N-Dimethylformamide (DMF) | Amide | Clearly Soluble | Approx. 247.17 mg/mL (1 mmole in 2 mL) | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Expected to be Soluble | Data not available | |

| N-Methyl-2-pyrrolidone (NMP) | Lactam | Expected to be Soluble | Data not available | |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Expected to be Soluble | Data not available | |

| Methanol (MeOH) | Alcohol | Likely Soluble | Data not available |

Note: The quantitative solubility in DMF was calculated based on the molecular weight of this compound (494.33 g/mol ). "Expected to be Soluble" is an inference based on the common utility of these solvents in peptide synthesis and the general solubility characteristics of protected amino acids.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, provides a robust framework.[1]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

HPLC-grade organic solvents (e.g., DMF, DMSO, NMP, DCM, Methanol)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Screw-cap vials

-

Syringe filters (0.22 µm, compatible with the solvent)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., DMF) at a precise concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations (e.g., 5, 2.5, 1.25, 0.625, 0.3125 mg/mL). These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the test solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.

-

If necessary, dilute the filtered, saturated solution with the test solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the prepared sample solution by HPLC. A C18 column is typically suitable, with a mobile phase of acetonitrile and water, and UV detection at a wavelength appropriate for the chromophore in this compound (e.g., around 270 nm).

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Using the peak area of the diluted sample, determine its concentration from the calibration curve.

-

Calculate the solubility of this compound in the test solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility can be expressed in units such as mg/mL or mol/L.

-

Role of Solubility in Boc-SPPS Workflow

The solubility of this compound is a critical factor during the coupling step of Boc solid-phase peptide synthesis. The following diagram illustrates a typical workflow for incorporating this amino acid into a growing peptide chain on a solid support.

Caption: Workflow for this compound incorporation in SPPS.

This workflow highlights the critical "Dissolution" and "Solubility Check" steps. A clear solution at this stage is essential for the subsequent activation and coupling steps to proceed efficiently and yield a high-quality peptide product.

References

Stability and storage conditions for Boc-Tyr(2-Br-Z)-OH powder

An In-depth Technical Guide to the Stability and Storage of Boc-Tyr(2-Br-Z)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, abbreviated as this compound, is a crucial building block in solid-phase peptide synthesis (SPPS). The integrity and purity of this reagent are paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound powder. Furthermore, a detailed experimental protocol for conducting forced degradation studies is presented to enable researchers to generate specific stability data for their specific needs.

Chemical Stability Profile

The stability of this compound is primarily dictated by the lability of its two protecting groups: the N-α-tert-butoxycarbonyl (Boc) group and the O-(2-bromobenzyloxycarbonyl) (2-Br-Z) group.

-

Acid Lability : The Boc group is notoriously sensitive to acidic conditions and is readily cleaved.[1] This cleavage is the cornerstone of its utility in SPPS, allowing for selective deprotection of the N-terminus. The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation. Therefore, prolonged exposure to acidic environments, including acidic atmospheric pollutants, should be avoided during storage.

-

Base Stability : Boc-protected amino acids are generally stable under basic conditions.[2] However, the 2-Br-Z group, being a carbamate, can be susceptible to cleavage by bases and nucleophiles.

-

Photostability : Specific photostability studies on this compound are not widely published. As a general precaution for complex organic molecules, it is advisable to store the compound protected from light to prevent potential photo-degradation.[2]

Recommended Storage Conditions

To ensure the long-term stability and maintain the purity of this compound powder, the following storage conditions are recommended. These recommendations are based on supplier data and general best practices for chemically sensitive reagents.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage. Short-term storage at ambient temperature (15-25°C) is acceptable as per some supplier recommendations. | Lower temperatures slow down potential degradation pathways. The discrepancy in recommendations suggests that for critical long-term storage, refrigeration is a more conservative and safer approach. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and acidic or basic gases in the atmosphere, which can initiate degradation. |

| Light | Store in a dark place or in an opaque container. | Protects the compound from potential photodegradation.[2] |

| Moisture | Store in a dry environment, preferably in a desiccator. | Prevents hydrolysis of the protecting groups. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.

-

Acid-Catalyzed Deprotection : The primary degradation pathway is the cleavage of the N-terminal Boc group in the presence of acid, yielding Tyr(2-Br-Z)-OH.

-

Base-Mediated Deprotection : The 2-Br-Z group can be cleaved under basic conditions.

-

Hydrolysis : In the presence of moisture, both protecting groups can undergo hydrolysis over time, especially under non-neutral pH conditions.

Experimental Protocol: Forced Degradation Study

To obtain specific stability data for this compound under various stress conditions, a forced degradation study can be performed. This is essential for developing stability-indicating analytical methods.

Objective : To evaluate the stability of this compound powder under various stress conditions and to identify potential degradation products.

Methodology :

-

Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). For solid-state thermal stress, use the powder directly.

-

Forced Degradation Conditions :

-

Acid Hydrolysis : Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.[2]

-

Base Hydrolysis : Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.[2]

-

Oxidative Degradation : Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[2]

-

Thermal Degradation (Solid State) : Expose the solid powder to 60°C for 48 hours.[2]

-

Photodegradation : Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[2]

-

Control Sample : A control sample of the stock solution should be stored at 2-8°C in the dark.

-

-

Analysis :

-

Analyze all samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Example HPLC Conditions :

-

Quantify the remaining this compound and any degradation products.

-

-

Data Presentation : Record the percentage of degradation for each stress condition in a table for clear comparison.

Visualizations

Caption: Factors influencing the stability of this compound.

Caption: Workflow for a forced degradation study.

Conclusion

The chemical integrity of this compound is fundamental to the successful synthesis of peptides. By adhering to the recommended storage and handling guidelines—storing the powder in a cool, dry, and dark environment under an inert atmosphere—researchers can minimize degradation and ensure the high purity of this critical reagent. When specific stability data is required, the provided experimental protocol for forced degradation studies offers a robust framework for generating this crucial information.

References

An In-depth Technical Guide to Tyrosine Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient assembly of amino acid sequences. A cornerstone of this methodology is the strategic use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains. For tyrosine, the nucleophilic phenolic hydroxyl group presents a significant challenge, necessitating robust protection to ensure high yield and purity of the final peptide. This technical guide provides a comprehensive overview of the most common protecting groups for tyrosine, their applications in both Fmoc and Boc synthesis strategies, and detailed protocols for their use.

The choice of a protecting group for tyrosine is a critical decision that influences the overall synthetic strategy. The ideal protecting group should be stable throughout the iterative cycles of peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide. This guide will delve into the chemical properties, stability, and cleavage conditions of key tyrosine protecting groups, supported by quantitative data and detailed experimental procedures to aid researchers in making informed decisions for their specific synthetic needs.

Core Concepts in Tyrosine Protection

In peptide synthesis, two primary strategies are employed for the temporary protection of the α-amino group of amino acids: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2][3] The choice between these two strategies dictates the selection of orthogonal side-chain protecting groups for trifunctional amino acids like tyrosine.

Fmoc/tBu Strategy: This is the most widely used approach in modern SPPS.[4][5] It utilizes the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine in a polar aprotic solvent. The side-chain protecting groups, including the one on tyrosine, are acid-labile and are removed during the final cleavage from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA).[4][5]

Boc/Bzl Strategy: This classical method employs the acid-labile Boc group for Nα-protection, which is removed with a moderate acid like TFA at each cycle.[6][7] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[8]

The phenolic hydroxyl group of tyrosine is susceptible to several side reactions if left unprotected, including O-acylation during coupling steps and alkylation by carbocations generated during deprotection.[2][9] Therefore, effective protection is crucial for a successful synthesis.

Common Tyrosine Protecting Groups

The selection of a suitable protecting group for the tyrosine side chain is paramount for a successful peptide synthesis. The most commonly employed protecting groups are the tert-butyl (tBu) ether, the benzyl (Bzl) ether, and substituted benzyl ethers like the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether.

Tert-Butyl (tBu) Group

The tert-butyl (tBu) ether is the protecting group of choice for tyrosine in the Fmoc/tBu strategy.[1][2] Its key features include:

-

Stability: It is highly stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal.[10]

-

Cleavage: It is readily cleaved by strong acids, typically in a TFA "cocktail" containing scavengers, during the final peptide cleavage from the resin.[4][11]

-

Side Reactions: The primary side reaction is the potential for the released tert-butyl cation to alkylate the aromatic ring of the deprotected tyrosine.[10] This can be minimized by the addition of scavengers to the cleavage cocktail.[11]

Benzyl (Bzl) Group

The benzyl (Bzl) ether is the traditional protecting group for tyrosine in the Boc/Bzl strategy.[2] Its characteristics are:

-

Stability: It is relatively stable to the repetitive TFA treatments used for Boc deprotection, although some partial cleavage can occur.[12]

-

Cleavage: It requires a strong acid, such as anhydrous HF, for complete removal.[13][8]

-

Side Reactions: A significant side reaction is the acid-catalyzed O- to C-migration of the benzyl group on the tyrosine side chain, leading to the formation of 3-benzyltyrosine.[12]

2,6-Dichlorobenzyl (2,6-Cl₂Bzl) Group

To address the instability of the Bzl group to repeated acid exposure, the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether was developed.[2]

-

Stability: The electron-withdrawing chlorine atoms significantly increase the acid stability of the benzyl ether, making it more robust during Boc-SPPS.[14]

-

Cleavage: It is readily removed with strong acids like HF.[2]

-

Application: It is a more reliable choice than the Bzl group for the synthesis of long peptides using the Boc strategy.[14]

Quantitative Data on Tyrosine Protecting Groups

The following tables summarize key quantitative parameters for the most common tyrosine protecting groups.

| Protecting Group | Synthesis Strategy | Stability to Nα-Deprotection | Cleavage Conditions | Potential Side Reactions & Reported Levels |

| tert-Butyl (tBu) | Fmoc/tBu | Stable to 20% piperidine in DMF[10] | Strong acids (e.g., TFA)[4][10] | Alkylation of the tyrosine ring by the tert-butyl cation (reported at 0.5-1.0%)[10] |

| Benzyl (Bzl) | Boc/Bzl | Partially labile to TFA[10] | Strong acids (e.g., HF, TFMSA)[13][10] | Acid-catalyzed O- to C-migration to form 3-benzyltyrosine[12] |

| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Boc/Bzl | Stable to 50% TFA in DCM[14] | Strong acids (e.g., HF)[2] | Minimized side reactions compared to Bzl[14] |

Experimental Protocols

This section provides detailed, generalized protocols for the coupling and cleavage of tyrosine residues protected with tBu and Bzl groups.

Protocol 1: Coupling of Fmoc-Tyr(tBu)-OH in Fmoc-SPPS

This protocol describes a standard coupling cycle for incorporating Fmoc-Tyr(tBu)-OH into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Tyr(tBu)-OH

-

Coupling reagent (e.g., HBTU)

-

Activator base (e.g., DIPEA)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[5]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).[4]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[4]

-

Allow the mixture to pre-activate for 2-5 minutes.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[4]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).[4]

-

Monitoring the Coupling Reaction (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[4]

Protocol 2: Coupling of Boc-Tyr(Bzl)-OH in Boc-SPPS

This protocol outlines a single coupling cycle for the addition of Boc-Tyr(Bzl)-OH in a Boc-SPPS workflow.

Materials:

-

Peptide-resin with a free N-terminal amine (e.g., on Merrifield resin)

-

Boc-Tyr(Bzl)-OH

-

Coupling reagent (e.g., DIC)

-

Additive (e.g., HOBt)

-

Deprotection Solution: 50% (v/v) TFA in DCM

-

Neutralization Solution: 5% (v/v) DIPEA in DCM

-

Solvents: DCM, Isopropanol (IPA), DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for 20-30 minutes.[7]

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (1x), and DCM (3x).[7]

-

Neutralization: Add the neutralization solution (5% DIPEA in DCM) and agitate for 2 minutes. Repeat this step. Wash with DCM (3x).[7]

-

Amino Acid Coupling:

-

Washing: Once coupling is complete (monitored by a negative ninhydrin test), wash the resin thoroughly with DMF and DCM.[6]

Protocol 3: Cleavage of the tBu Group and Peptide from Resin in Fmoc-SPPS

This protocol describes the final cleavage and deprotection of a peptide containing Tyr(tBu) synthesized on an acid-labile resin.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v)

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[11]

-

Cleavage Reaction:

-

Peptide Isolation:

-

Drying: Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.

Protocol 4: Cleavage of the Bzl Group and Peptide from Resin in Boc-SPPS (HF Cleavage)

This protocol describes the hazardous but effective HF cleavage for peptides containing Tyr(Bzl). Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate safety precautions by trained personnel.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger (e.g., anisole or p-cresol)

-